2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI 204,448 hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the dichlorophenylacetyl intermediate: This involves the reaction of 3,4-dichlorophenylacetic acid with appropriate reagents to form the acetyl intermediate.
Amination: The intermediate is then reacted with methylamine to introduce the amine group.
Pyrrolidinylation: The resulting compound undergoes a reaction with pyrrolidine to form the pyrrolidinyl derivative.
Phenoxyacetic acid coupling: The final step involves coupling the pyrrolidinyl derivative with phenoxyacetic acid to form the target compound.
Industrial Production Methods
Industrial production of ICI 204,448 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ICI 204,448 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
ICI 204,448 hydrochloride has a wide range of scientific research applications:
Pharmacology: It is used to study the effects of κ-opioid receptor activation and to distinguish between centrally and peripherally mediated effects.
Neuroscience: It is used to investigate the role of κ-opioid receptors in pain modulation and other neurological processes.
Drug Development: ICI 204,448 hydrochloride serves as a lead compound for the development of new κ-opioid receptor agonists with improved efficacy and selectivity.
Mechanism of Action
ICI 204,448 hydrochloride exerts its effects by selectively binding to κ-opioid receptors, which are G-protein-coupled receptors. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the modulation of neurotransmitter release and the inhibition of adenylate cyclase activity . The compound’s peripheral selectivity is due to its limited ability to cross the blood-brain barrier, thus primarily affecting peripheral κ-opioid receptors .
Comparison with Similar Compounds
Similar Compounds
ICI 118,551 hydrochloride: A selective β2-adrenoceptor antagonist.
U-50488 hydrochloride: Another κ-opioid receptor agonist with similar peripheral selectivity.
Nor-BNI: A selective κ-opioid receptor antagonist.
Uniqueness
ICI 204,448 hydrochloride is unique due to its high selectivity for peripheral κ-opioid receptors and its limited central nervous system penetration. This makes it particularly useful for studying peripheral κ-opioid receptor functions without the confounding effects of central receptor activation .
Properties
IUPAC Name |
2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N2O4.ClH/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30;/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGLVOYAQNQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923747 | |
Record name | ICI-204,448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121264-04-8 | |
Record name | 2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121264-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ici 204448 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121264048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICI-204,448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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